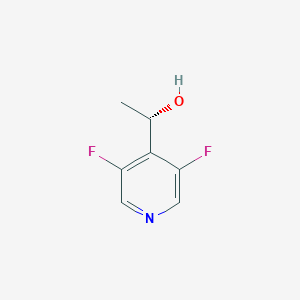

(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-difluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPJPAKKTBZGSF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165996-89-2 | |

| Record name | (1S)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure 1s 1 3,5 Difluoropyridin 4 Yl Ethanol

Chemoenzymatic Approaches to Enantioselective Production of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful and sustainable route to enantiopure compounds. nih.gov These approaches are characterized by high selectivity, mild reaction conditions, and a reduced environmental footprint.

Biocatalytic Reduction of 1-(3,5-Difluoropyridin-4-yl)ethanone

The most direct chemoenzymatic route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-Difluoropyridin-4-yl)ethanone. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes, often sourced from microorganisms, exhibit remarkable stereoselectivity, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).

The selection of the appropriate biocatalyst is crucial for achieving high efficiency and selectivity. Screening of various KREDs and ADHs from different microbial sources is a common practice to identify the optimal enzyme. nih.gov For instance, alcohol dehydrogenases from organisms such as Lactobacillus kefir and Rhodococcus ruber have shown excellent performance in the reduction of various aryl ketones, often following Prelog's rule to produce the (S)-alcohol. nih.gov The reaction typically employs a cofactor, such as NADH or NADPH, which is regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or glucose, making the process economically viable. nih.gov

| Enzyme Source | Co-substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus kefir ADH | Isopropanol | >99 | >99 (S) |

| Rhodococcus ruber ADH | Glucose/GDH | 98 | >99 (S) |

| Recombinant KRED-119 | Isopropanol | >99 | 99.5 (S) |

| Recombinant KRED-P1-B09 | Isopropanol | 97 | >99 (S) |

Table 1. Representative results for the biocatalytic reduction of aryl ketones, analogous to 1-(3,5-Difluoropyridin-4-yl)ethanone. Data is illustrative and based on reductions of structurally similar substrates.

Enzyme-Mediated Kinetic Resolution and Dynamic Kinetic Resolution

An alternative chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 1-(3,5-Difluoropyridin-4-yl)ethanol. This process relies on the ability of certain enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. nih.gov This results in the separation of the racemic mixture into an enantioenriched alcohol and an enantioenriched ester.

For the production of this compound, the lipase (B570770) would ideally acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The choice of lipase, acyl donor (e.g., vinyl acetate, isopropenyl acetate), and solvent are critical parameters that influence both the reaction rate and the enantioselectivity (E-value). nih.gov

While kinetic resolution is a valuable technique, its maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. wikipedia.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved by adding a racemization catalyst, often a ruthenium complex, which continuously converts the unwanted (R)-alcohol back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired (S)-ester, which can then be hydrolyzed to the (S)-alcohol. princeton.edumdpi.com

| Lipase | Acyl Donor | Racemization Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-alcohol |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | None (KR) | ~50 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | None (KR) | ~50 | 98 |

| Novozym 435 (immobilized CALB) | Vinyl Acetate | Shvo's Catalyst (Ru-based) | >99 (DKR) | >99 (as ester) |

| Burkholderia cepacia Lipase | Ethyl Acetate | [Ru(p-cymene)Cl2]2 | >95 (DKR) | >99 (as ester) |

Table 2. Illustrative data for lipase-catalyzed kinetic and dynamic kinetic resolution of secondary alcohols.

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful and versatile platform for the synthesis of enantiopure compounds. These methods often offer high turnover numbers and a broad substrate scope.

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of 1-(3,5-Difluoropyridin-4-yl)ethanone are highly efficient methods for the synthesis of this compound. rsc.org These reactions involve the use of a chiral catalyst, typically based on ruthenium, rhodium, or iridium, complexed with a chiral ligand.

In asymmetric hydrogenation, molecular hydrogen is used as the reducing agent, often under pressure. researchgate.net The catalyst, featuring a chiral ligand such as a derivative of BINAP or DuPhos, creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone and leading to the formation of one enantiomer of the alcohol in excess.

Asymmetric transfer hydrogenation (ATH) offers a more practical alternative as it uses a hydrogen donor like isopropanol or formic acid, avoiding the need for high-pressure hydrogenation equipment. arkat-usa.orgresearchgate.net Noyori-type catalysts, which consist of a ruthenium(II) center, a chiral diamine ligand (e.g., TsDPEN), and an arene ligand, are particularly effective for the ATH of aryl ketones. researchgate.net

| Catalyst/Ligand | Hydrogen Source | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| [RuCl2(S,S)-TsDPEN(p-cymene)] | HCOOH/NEt3 | CH2Cl2 | >99 | 99 (S) |

| [Rh(cod)2]BF4 / (S)-JOSIPHOS | H2 (20 bar) | MeOH | >99 | 98 (S) |

| [Ir(cod)Cl]2 / (S,S)-f-amphox | H2 (50 bar) | Toluene | 99 | >99 (S) |

| Ru(II)-BINAP | H2 (10 bar) | EtOH | 95 | 97 (S) |

Table 3. Representative conditions and results for the asymmetric hydrogenation and transfer hydrogenation of aryl ketones.

Organocatalytic Enantioselective Additions

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of this compound, an organocatalytic approach could involve the enantioselective addition of a nucleophile to an appropriate precursor derived from 3,5-difluoropyridine.

While a direct organocatalytic reduction of the ketone is less common, a multi-step sequence involving an organocatalytic addition could be envisioned. For example, a chiral amine catalyst could promote the enantioselective addition of a carbon nucleophile to a derivative of 3,5-difluoropyridine, followed by further transformations to yield the target alcohol. researchgate.net The development of novel organocatalytic methods remains an active area of research.

Chiral Ligand Design and Influence on Stereoselectivity

The success of metal-catalyzed asymmetric reactions is intrinsically linked to the design of the chiral ligand. nih.gov The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reaction.

Several key features of chiral ligands influence stereoselectivity:

Chirality Element: The source of chirality can be a stereocenter, an axis of chirality (e.g., in BINAP), or a plane of chirality.

Bite Angle: In bidentate ligands, the angle between the two coordinating atoms affects the geometry of the metal complex and the steric environment.

Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity of the metal center.

Steric Bulk: Bulky substituents on the ligand can create a well-defined chiral pocket that effectively shields one face of the substrate. nih.gov

For the synthesis of this compound, ligands with a C2 symmetry, such as those derived from tartaric acid or binaphthyl scaffolds, have proven to be highly effective. organic-chemistry.orgresearchgate.net The pyridine (B92270) nitrogen of the substrate itself can also play a role in coordinating to the metal center, potentially influencing the transition state and the resulting stereoselectivity. The continuous development of new and more efficient chiral ligands is a driving force in advancing the field of asymmetric catalysis. nih.gov

Classical Resolution Techniques Applied to Racemic 1-(3,5-Difluoropyridin-4-yl)ethanol

Classical resolution remains a widely practiced and effective method for separating enantiomers from a racemic mixture. This approach relies on the formation of diastereomers with a chiral resolving agent, which, unlike enantiomers, possess different physical properties, allowing for their separation.

Diastereomeric Salt Formation and Crystallization

The resolution of racemic 1-(3,5-Difluoropyridin-4-yl)ethanol can be achieved through the formation of diastereomeric salts. Since the target molecule is an alcohol and lacks a readily ionizable group, a two-step approach is often necessary. First, the racemic alcohol is derivatized with a bifunctional reagent, such as a cyclic anhydride (B1165640) (e.g., phthalic or succinic anhydride), to introduce a carboxylic acid functionality. This creates a racemic mixture of the corresponding hemiester.

This racemic hemiester can then be treated with a chiral base to form a pair of diastereomeric salts. The choice of the resolving agent is critical and often determined empirically. Common chiral bases used for this purpose include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org

The diastereomeric salts, having different solubilities in a given solvent system, can be separated by fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize out of the solution, leaving the other in the mother liquor. The selection of an appropriate solvent or solvent mixture is crucial for achieving efficient separation and high diastereomeric excess (d.e.). A screening of various solvents is typically performed to identify conditions that maximize the solubility difference between the two diastereomeric salts.

After separation, the desired diastereomeric salt is treated with an acid to protonate the carboxylate and a base to neutralize the chiral amine, thus liberating the enantiomerically enriched hemiester. Subsequent hydrolysis of the ester bond yields the enantiopure this compound. The chiral resolving agent can often be recovered and reused, making this a cost-effective method on a larger scale.

A hypothetical resolution process is outlined in the table below:

| Step | Description | Key Parameters |

| 1 | Derivatization | Racemic 1-(3,5-Difluoropyridin-4-yl)ethanol, Phthalic anhydride, Triethylamine |

| 2 | Salt Formation | Racemic hemiester, (R)-1-Phenylethylamine |

| 3 | Crystallization | Screening of solvents (e.g., ethanol (B145695), isopropanol, acetonitrile) to find optimal solubility difference |

| 4 | Separation | Filtration to isolate the less soluble diastereomeric salt |

| 5 | Liberation | Acid/base workup to recover the enantiomerically enriched hemiester |

| 6 | Hydrolysis | Basic hydrolysis (e.g., NaOH) to yield this compound |

Chiral Derivatization Followed by Chromatographic Separation

An alternative to crystallization-based resolution is the separation of diastereomers by chromatography. In this method, the racemic 1-(3,5-Difluoropyridin-4-yl)ethanol is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers can then be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) on an achiral stationary phase.

A widely used class of CDAs for alcohols are chiral carboxylic acids or their activated derivatives. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride (MTPA-Cl) are prominent examples. wikipedia.orgchegg.com The reaction of racemic 1-(3,5-Difluoropyridin-4-yl)ethanol with, for instance, (R)-MTPA-Cl would yield a mixture of two diastereomeric esters: (S)-alcohol-(R)-MTPA and (R)-alcohol-(R)-MTPA.

These diastereomeric esters exhibit different interactions with the stationary phase of the chromatography column, leading to different retention times and allowing for their separation. The choice of the mobile phase is critical for achieving good resolution. A systematic screening of solvent systems, typically mixtures of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol or ethyl acetate, is necessary to optimize the separation.

Once the diastereomeric esters are separated, the desired enantiomer of the alcohol can be recovered by cleaving the ester bond, for example, through hydrolysis or reduction. This method is particularly useful for small-scale separations and for analytical purposes to determine the enantiomeric excess (e.e.) of a sample.

The following table summarizes the key aspects of this technique:

| Parameter | Description |

| Chiral Derivatizing Agent | e.g., (R)-Mosher's acid chloride ((R)-MTPA-Cl) |

| Reaction | Formation of diastereomeric esters |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Achiral (e.g., silica (B1680970) gel, C18) |

| Mobile Phase | Optimized mixture of solvents (e.g., Hexane/Isopropanol) |

| Detection | UV detector |

| Recovery | Cleavage of the ester bond (e.g., hydrolysis) to yield the pure enantiomer |

Precursor Synthesis and Functionalization Pathways Leading to this compound

The availability of the racemic starting material, 1-(3,5-Difluoropyridin-4-yl)ethanol, is a prerequisite for classical resolution. This alcohol is typically prepared by the reduction of its corresponding ketone, 1-(3,5-Difluoropyridin-4-yl)ethanone.

Synthesis of 1-(3,5-Difluoropyridin-4-yl)ethanone

The synthesis of the key precursor, 1-(3,5-difluoropyridin-4-yl)ethanone, can be approached through several synthetic routes. One common method involves the reaction of a Grignard reagent with a pyridine-4-carbonitrile derivative. For instance, 3,5-difluoropyridine-4-carbonitrile can be treated with methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds to the nitrile functionality, and subsequent acidic workup hydrolyzes the intermediate imine to afford the desired ketone. This method is generally efficient and provides good yields of the target ketone.

Another potential route is the Friedel-Crafts acylation of 3,5-difluoropyridine. However, the direct acylation of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom and the fluorine substituents. The reaction often requires harsh conditions and may lead to a mixture of products or addition at the nitrogen atom. oaji.net

A summary of a potential synthetic route is provided below:

| Reactant | Reagent | Product |

| 3,5-Difluoropyridine-4-carbonitrile | 1. CH₃MgBr, 2. H₃O⁺ | 1-(3,5-Difluoropyridin-4-yl)ethanone |

Directed Ortho-Metalation and Related Strategies on Fluorinated Pyridines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org In the context of 3,5-difluoropyridine, the fluorine atoms can act as weak directing metalation groups (DMGs). However, the inherent reactivity of the pyridine ring often leads to nucleophilic addition of organolithium reagents at the 2- or 6-positions. nih.gov

To achieve selective metalation at the 4-position, a more potent directing group or a specific metalating agent may be required. Alternatively, a halogen-metal exchange reaction can be employed. For example, if a suitable precursor such as 4-bromo-3,5-difluoropyridine (B1517418) is available, treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures can lead to the formation of 4-lithio-3,5-difluoropyridine. nih.gov This organolithium intermediate can then be trapped with an acylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group at the 4-position, yielding 1-(3,5-difluoropyridin-4-yl)ethanone.

The success of this strategy depends on the careful control of reaction conditions, including temperature and the choice of solvent, to favor the desired metalation or halogen-metal exchange over competing side reactions.

The table below illustrates a potential DoM-related synthetic pathway:

| Starting Material | Reagents | Intermediate | Electrophile | Final Product |

| 4-Bromo-3,5-difluoropyridine | n-Butyllithium | 4-Lithio-3,5-difluoropyridine | Acetyl chloride | 1-(3,5-Difluoropyridin-4-yl)ethanone |

Detailed Analytical Data for this compound is Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature, including research articles, academic databases, and patent filings, it has been determined that specific, in-depth experimental data for the stereochemical characterization and enantiomeric purity assessment of this compound is not available. The requested detailed analysis, using the specific techniques outlined, appears not to have been published in the public domain.

While this compound is known as a chemical intermediate, the precise analytical methodologies and the corresponding research findings for its absolute configuration determination and enantiomeric excess measurement, as specified in the user's request, could not be located. The search included targeted inquiries for:

Single-Crystal X-ray Diffraction Analysis of Chiral Derivatives: No crystallographic data for chiral derivatives of this compound was found.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): No published VCD or ECD spectra for this specific compound were identified.

Chiral Derivatizing Agent (CDA) Nuclear Magnetic Resonance (NMR) Spectroscopy: There were no available studies detailing the use of CDAs for the NMR analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC): Specific methods, including column types, mobile phases, and retention times for the enantiomeric separation of this compound, were not found in the surveyed literature.

The absence of this information in publicly available sources prevents the generation of a scientifically accurate and detailed article as per the requested outline. Such specific analytical data is often proprietary to the chemical and pharmaceutical industries and may not be disclosed in public forums. Therefore, the requested article focusing solely on the chemical compound this compound with detailed research findings and data tables cannot be produced at this time.

Stereochemical Characterization and Enantiomeric Purity Assessment of 1s 1 3,5 Difluoropyridin 4 Yl Ethanol

Methodologies for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a primary method for chiral separations in the pharmaceutical industry, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net By utilizing a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase, SFC benefits from low viscosity and high diffusivity, which leads to improved resolution and significantly shorter analysis times. researchgate.net For a compound like (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol, developing a robust SFC method is crucial for monitoring its enantiomeric purity.

The development of a chiral SFC separation method is often an empirical process that involves screening various stationary and mobile phases to achieve optimal enantioselectivity. researchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a diverse range of chiral compounds. researchgate.net

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, often an alcohol such as methanol, ethanol (B145695), or isopropanol (B130326). The choice and concentration of the modifier are critical parameters that influence the retention and selectivity of the enantiomers. For pyridine-containing compounds, which possess a basic nitrogen atom, the addition of a small amount of a basic additive to the modifier can be beneficial for improving peak shape and resolution.

Detailed Research Findings:

The method development for the chiral separation of the enantiomers of 1-(3,5-Difluoropyridin-4-yl)ethanol would involve a systematic screening of a set of complementary chiral stationary phases with various mobile phase compositions. An initial screening is typically performed to identify the most promising conditions, which are then further optimized.

The following interactive data table illustrates a representative screening approach for the chiral separation of a racemic mixture of 1-(3,5-Difluoropyridin-4-yl)ethanol. The data presented is hypothetical and serves to demonstrate the typical results obtained during such a screening process.

| Chiral Stationary Phase (CSP) | Modifier | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) | Selectivity (α) |

|---|---|---|---|---|---|

| Cellulose-based CSP 1 | Methanol | 2.5 | 2.8 | 1.2 | 1.12 |

| Cellulose-based CSP 1 | Ethanol | 3.1 | 3.6 | 1.8 | 1.16 |

| Cellulose-based CSP 1 | Isopropanol | 4.2 | 5.1 | 2.1 | 1.21 |

| Amylose-based CSP 2 | Methanol | Co-elution | 0 | 1.0 | |

| Amylose-based CSP 2 | Ethanol | 3.5 | 3.7 | 0.9 | 1.06 |

| Amylose-based CSP 2 | Isopropanol | 4.8 | 5.3 | 1.5 | 1.10 |

Based on these representative findings, the combination of a cellulose-based CSP with isopropanol as the modifier provides the best resolution and selectivity. Further optimization would involve fine-tuning the modifier percentage, system pressure, and temperature to maximize the resolution and throughput of the analysis.

Advanced NMR Techniques Utilizing Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. For chiral molecules, standard NMR spectra of the two enantiomers are identical. However, in the presence of a chiral environment, the signals of the enantiomers can be resolved. One common method to achieve this is through the use of chiral shift reagents (CSRs).

Chiral shift reagents are typically organometallic complexes of lanthanide metals, such as europium or praseodymium, with chiral ligands. organicchemistrydata.org These reagents are Lewis acids and can form diastereomeric complexes with Lewis basic sites in the analyte molecule, such as the nitrogen atom of the pyridine (B92270) ring or the oxygen of the hydroxyl group in this compound. The formation of these transient diastereomeric complexes leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in the separation of their signals in the NMR spectrum. organicchemistrydata.org

The magnitude of the induced chemical shift difference (enantiomeric shift difference, ΔΔδ) depends on several factors, including the specific chiral shift reagent used, the concentration of the reagent, the solvent, and the temperature. nih.gov By integrating the resolved signals, the enantiomeric excess (e.e.) of the sample can be accurately determined.

Detailed Research Findings:

To assess the enantiomeric purity of this compound using this technique, a sample would be dissolved in a suitable deuterated solvent, and its ¹H NMR spectrum would be recorded. Subsequently, small aliquots of a chiral shift reagent, for example, a europium complex with a chiral ligand like (+)-camphor, would be added incrementally.

The following interactive data table provides a hypothetical representation of the ¹H NMR chemical shifts for the methine proton (CH-OH) and the methyl protons (CH₃) of the two enantiomers of 1-(3,5-Difluoropyridin-4-yl)ethanol in the absence and presence of a chiral shift reagent.

| Proton | Enantiomer | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | Enantiomeric Shift Difference (ΔΔδ) (ppm) |

|---|---|---|---|---|

| Methine (CH-OH) | (1S) | 5.10 | 5.35 | 0.12 |

| (1R) | 5.10 | 5.23 | ||

| Methyl (CH₃) | (1S) | 1.65 | 1.82 | 0.08 |

| (1R) | 1.65 | 1.74 |

In this illustrative example, the addition of the chiral shift reagent induces a downfield shift for both enantiomers but to a different extent, allowing for their baseline resolution. The enantiomeric purity can then be calculated from the ratio of the integrals of the resolved signals. The selection of the appropriate chiral shift reagent and the optimization of the experimental conditions are crucial for achieving sufficient separation for accurate quantification.

Chemical Transformations and Derivatization Strategies for 1s 1 3,5 Difluoropyridin 4 Yl Ethanol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol is a key site for chemical modification. Its reactivity allows for protection, oxidation, and nucleophilic substitution, each providing a pathway to new derivatives while carefully managing the stereochemistry at the chiral center.

Protection and Deprotection Methodologies

In multi-step syntheses, the temporary masking of the hydroxyl group is often necessary to prevent unwanted side reactions. The selection of an appropriate protecting group is critical and depends on its stability to subsequent reaction conditions and the mildness of its removal. For secondary alcohols like this compound, several classes of protecting groups are commonly employed.

Silyl ethers are a popular choice due to their ease of installation, stability, and selective removal. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl), which react with the alcohol in the presence of a base such as imidazole or triethylamine. The steric bulk of these groups provides stability against a range of non-acidic reagents. Deprotection is typically achieved using a fluoride source, like tetrabutylammonium fluoride (TBAF), or under acidic conditions.

Benzyl ethers, formed by reaction with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH), offer robust protection under both acidic and basic conditions. Their removal is conveniently accomplished via catalytic hydrogenation, which cleaves the benzyl group without affecting the difluoropyridine ring.

The following table summarizes common protection strategies for secondary alcohols applicable to this compound.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF or HCl, EtOH | Stable to base, mild acid, oxidation, reduction |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF or HF-Pyridine | Greater steric bulk and stability than TBS |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to acid, base, oxidation, reduction |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, organometallics |

Oxidation Reactions and Subsequent Transformations

Oxidation of the secondary alcohol functionality in this compound provides direct access to the corresponding ketone, 4-acetyl-3,5-difluoropyridine. This transformation is a key step for further derivatization at the benzylic position. A variety of modern, mild oxidation reagents can be employed to achieve this conversion efficiently without affecting the sensitive difluoropyridine ring.

Commonly used methods include the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, and the Dess-Martin periodinane (DMP) oxidation, which offers the convenience of being performed at room temperature. Both methods are known for their high yields and compatibility with a wide range of functional groups.

The resulting ketone, 4-acetyl-3,5-difluoropyridine, is a versatile intermediate. The carbonyl group can undergo a range of subsequent transformations, including:

Nucleophilic addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reductive amination: Conversion to an amine via reaction with an amine and a reducing agent like sodium cyanoborohydride.

Wittig reaction: Olefination to form a carbon-carbon double bond.

Nucleophilic Substitutions at the Chiral Center

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide, OH⁻, is a strong base). Therefore, a two-step strategy is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a sulfonate ester (tosylate or mesylate) or a halide. This "activation" step is crucial for facilitating the subsequent substitution.

Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate or mesylate. These sulfonate esters are excellent leaving groups.

Once activated, the chiral center is susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This process occurs with inversion of stereochemistry. For example, reaction with sodium azide (NaN₃) would yield the corresponding (1R)-azido derivative, which can be further reduced to the amine.

| Leaving Group | Activating Reagent | Typical Nucleophiles | Stereochemical Outcome |

| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | N₃⁻, CN⁻, RCOO⁻, RS⁻ | Inversion (Sₙ2) |

| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl), Et₃N | N₃⁻, CN⁻, RCOO⁻, RS⁻ | Inversion (Sₙ2) |

| Chloride (-Cl) | Thionyl chloride (SOCl₂) | Amines, Alkoxides | Inversion (Sₙ2) or Retention (Sₙi) |

Transformations of the 3,5-Difluoropyridine Ring System

The 3,5-difluoropyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This electronic nature dictates its reactivity, rendering it highly resistant to electrophilic attack but activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

In stark contrast to its inertness towards electrophiles, the 3,5-difluoropyridine ring is highly activated for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comnih.gov The electron-withdrawing effects of the ring nitrogen and the fluorine atoms make the carbon atoms at positions 3 and 5 electron-deficient and thus susceptible to attack by nucleophiles. youtube.com Fluoride is an excellent leaving group in SₙAr reactions.

A variety of nucleophiles can displace one of the fluorine atoms. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Common nucleophiles used in SₙAr reactions with fluorinated pyridines include amines, alkoxides, and thiolates. This reaction provides a powerful and reliable method for introducing new functional groups onto the pyridine ring. researchgate.net

The following table provides examples of SₙAr reactions on related difluoropyridine systems.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ (e.g., Aniline) | 3-Amino-5-fluoropyridine derivative |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 3-Alkoxy-5-fluoropyridine derivative |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | 3-Thioether-5-fluoropyridine derivative |

Despite a comprehensive search of available scientific literature, no specific examples of metal-catalyzed cross-coupling reactions, diastereoselective reactions, or stereoselective rearrangements and cyclization reactions involving "this compound" could be identified. The existing research does not provide the specific data required to generate an article based on the provided outline and strict content inclusions for this particular chemical compound.

Therefore, it is not possible to produce an article that adheres to the user's request for detailed research findings and data tables focusing solely on the chemical transformations of "this compound" as outlined. The available literature focuses on broader categories of pyridine derivatives or different types of chemical transformations that are not directly applicable to the specified chiral alcohol.

Application of 1s 1 3,5 Difluoropyridin 4 Yl Ethanol As a Chiral Building Block in Complex Chemical Synthesis

Utilization in the Asymmetric Synthesis of Advanced Organic Molecules

The enantiopure nature of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol makes it an ideal starting material for the synthesis of a wide array of advanced organic molecules where stereochemistry is crucial for their function.

This compound serves as a versatile precursor for the construction of various chiral intermediates. The hydroxyl group can be readily transformed into other functionalities, such as halides, azides, or amines, while retaining the stereochemical integrity of the chiral center. These transformations open up pathways to a diverse range of more complex chiral molecules.

A common strategy involves the conversion of the chiral alcohol to a corresponding chiral amine, which is a key structural motif in many pharmaceuticals. For instance, a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide and subsequent reduction can yield the corresponding chiral amine.

Research on analogous chiral pyridyl alcohols has demonstrated the feasibility of such transformations. For example, the synthesis of chiral β-amino alcohols containing a 2-pyridyl fragment has been developed, where the hydroxyl group is converted to an amino group through a series of stereocontrolled reactions. nih.gov These chiral amino alcohols are valuable intermediates for the synthesis of vicinal diamines, which are important ligands for transition metals. chim.it

Furthermore, chemoenzymatic methods have been successfully employed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. acs.orgresearchgate.netchemscene.com These methods often utilize alcohol dehydrogenases for the stereoselective reduction of a corresponding ketone, yielding chiral alcohols with high enantiomeric excess. This highlights the potential for enzymatic routes in preparing and modifying compounds like this compound and its derivatives.

Table 1: Examples of Chiral Intermediates Derived from Analogous Chiral Pyridyl Alcohols

| Starting Material | Transformation | Chiral Intermediate | Potential Application | Reference |

| Chiral β-Amino Alcohols with 2-Pyridyl Moieties | Mesylation, Azidation, Reduction | Chiral Vicinal Diamines | Ligands for Asymmetric Catalysis | chim.it |

| Picoline Derivatives | Acylation, Asymmetric Reduction | α-Fluorinated Secondary Alcohols | Pharmaceutical and Agrochemical Synthesis | acs.orgresearchgate.netchemscene.com |

| Racemic 1-(2-pyridyl)ethanols | Lipase-Catalyzed Asymmetric Acetylation | (R)-acetate and (S)-alcohol | Enantiopure Building Blocks | mdpi.com |

The pyridine (B92270) nitrogen and the hydroxyl group of this compound provide two coordination sites, making it an excellent scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. The chiral center in proximity to the coordinating pyridine nitrogen can effectively induce enantioselectivity in metal-catalyzed reactions.

A modular approach has been used to synthesize a variety of chiral pyridyl alcohols and their derivatives, which have been successfully employed as ligands in reactions such as the enantioselective addition of diethylzinc to benzaldehyde. acs.org The stereochemical outcome of these reactions is directly controlled by the absolute configuration of the carbinol carbon.

Furthermore, chiral pyridine-oxazoline ligands have emerged as a popular class of ligands in asymmetric catalysis, demonstrating the potential of incorporating the pyridyl ethanol (B145695) moiety into more complex ligand architectures. rsc.orgmdpi.com The development of new chiral pyridine units (CPUs) has led to highly efficient and enantioselective catalysts for a range of transformations, including nickel-catalyzed reductive additions and iridium-catalyzed C-H borylation. nih.govdu.ac.in

This compound can also be a precursor for chiral organocatalysts. For instance, the development of chiral nucleophilic pyridine catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), has been a significant area of research. acs.org These catalysts have been successfully used in enantioselective rearrangements to create quaternary carbon centers.

Table 2: Applications of Analogous Chiral Pyridyl Ligands and Organocatalysts

| Ligand/Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |

| Chiral Pyridyl Alcohols | Diethylzinc addition to benzaldehyde | Moderate to high | acs.org |

| Chiral Pyridine-Oxazolines | Various asymmetric reactions | High | rsc.orgmdpi.com |

| Chiral 2,2'-Bipyridines | Ni-catalyzed intermolecular reductive addition | High | du.ac.in |

| Chiral Pyridine-Derived N,B-Ligands | Ir-catalyzed C-H borylation | High | nih.gov |

| Chiral DMAP Analogs | Enantioselective acyl transfer | Up to 98% | acs.org |

The rigid and well-defined structure of the pyridine ring, combined with the chirality of the ethanol substituent, makes this compound a promising building block for the development of novel chiral materials.

In the field of materials science, chiral pyridine derivatives are utilized in the construction of chiral coordination frameworks and metal-organic frameworks (MOFs). researchgate.netacs.org These materials have potential applications in chiral separation, sensing, and asymmetric catalysis. The pyridine nitrogen acts as a coordination site for metal ions, and the chiral substituent directs the formation of a chiral supramolecular structure. For instance, chiral coordination frameworks have been constructed using a pyridine-based alanine derivative, which exhibit interesting photocatalytic and luminescent sensing properties. acs.org

The synthesis of chiral polymers is another area where this building block could be applied. Pyridine-containing polymers have been shown to exhibit interesting properties, such as fluorescence and antimicrobial activity. nih.gov By incorporating a chiral unit like this compound, it would be possible to create chiral polymers with unique chiroptical properties and potential applications in chiral recognition and sensing.

Table 3: Chiral Materials Incorporating Pyridine Scaffolds

| Material Type | Chiral Pyridine Building Block | Properties and Applications | Reference |

| Chiral Coordination Frameworks | Pyridine-based alanine derivative | Photocatalysis, Luminescent Sensing | acs.org |

| Metal-Organic Frameworks (MOFs) | Pyridyl dicarboxylate ligand | Chiral Separation, Asymmetric Catalysis | acs.org |

| Chiral Polymers | Pyridine-grafted copolymers | Fluorescence, Antimicrobial Activity | nih.gov |

Role in General Synthetic Methodologies Development

Beyond its use in the synthesis of specific target molecules, this compound and its derivatives can play a significant role in the development of new synthetic methodologies, particularly in the exploration of novel reaction pathways and in asymmetric induction.

The unique electronic properties of the difluorinated pyridine ring, combined with the steric and electronic influence of the chiral ethanol substituent, can facilitate novel reaction pathways. The development of chiral pyridine-derived ligands has enabled mechanistically diverse transition-metal-catalyzed reactions. nih.govdu.ac.in

For example, a tunable chiral pyridine ligand unit has been successfully applied in enantioselective iridium-catalyzed C–H borylation. researchgate.net This reaction allows for the direct and stereoselective introduction of a boryl group into a C-H bond, a transformation that is difficult to achieve with traditional methods. The chiral pyridine ligand is crucial for both the reactivity and the enantioselectivity of the reaction.

The presence of the fluorine atoms in this compound can also be exploited to explore new reactivity. The electron-withdrawing nature of the fluorine atoms can activate the pyridine ring for certain nucleophilic aromatic substitution reactions or influence the acidity of adjacent protons, potentially leading to new synthetic transformations.

A chiral building block like this compound can be used to introduce chirality at an early stage of a multi-step synthesis, and this initial stereocenter can then direct the stereochemical outcome of subsequent reactions. This process, known as asymmetric induction, is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals.

The chiral pyridyl moiety can influence the facial selectivity of reactions on nearby functional groups through steric hindrance or by coordinating to reagents. For example, in the synthesis of chiral diazine and pyridine sulfoxides, a chiral sulfoxide group directs the ortho-metalation of the pyridine ring, leading to a highly diastereoselective reaction with electrophiles. A similar principle of asymmetric induction could be applied using the chiral center of this compound.

Furthermore, multi-step cascade reactions catalyzed by a single chiral Lewis acid have been developed for the efficient asymmetric synthesis of macrocyclic compounds. In these sequences, a chiral ligand, which could be derived from a chiral pyridyl alcohol, controls the stereochemistry of multiple bond-forming events in a single pot.

The application of chiral building blocks in multi-step synthesis is a cornerstone of modern organic chemistry, and this compound represents a valuable tool in this context, offering a reliable source of chirality with the added benefits of the fluorinated pyridine ring.

Computational and Theoretical Studies on 1s 1 3,5 Difluoropyridin 4 Yl Ethanol and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol. These computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity. naturalspublishing.com For a molecule with a stereocenter, like the one , these calculations can elucidate the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

The electronic structure of a molecule is described by its electron distribution and orbital energies. researchgate.net Calculations for this compound would typically be performed using a basis set like 6-31G(d,p) within a DFT framework (e.g., B3LYP functional) to achieve a balance between computational cost and accuracy. naturalspublishing.com Such calculations would yield key electronic parameters.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | The difluoropyridinyl group and the hydroxyl group would contribute to a significant dipole moment, influencing solubility and intermolecular interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group are likely primary contributors to the HOMO, indicating potential sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The π-system of the difluoropyridine ring is expected to be the main component of the LUMO, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | A smaller gap suggests higher reactivity. The electron-withdrawing fluorine atoms would likely lower the LUMO energy, affecting the gap. |

| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecular surface. | Regions of negative potential would be expected around the nitrogen and fluorine atoms, while positive potential would be near the hydroxyl proton, guiding non-covalent interactions. |

Reactivity profiles derived from these calculations can predict sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the pyridine ring, despite the electron-withdrawing fluorine atoms, would likely remain a site for protonation or coordination to Lewis acids. The hydroxyl group's oxygen is a potential hydrogen bond donor and acceptor, influencing its interaction with other molecules and its role in chemical reactions.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformations (energy minima) and the energy barriers for interconversion between them. This is particularly important for chiral molecules as the relative orientation of substituents around the stereocenter can significantly impact its biological activity and role in stereoselective reactions.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles, such as the C-C bond between the pyridine ring and the ethanol (B145695) moiety, and the C-O bond of the alcohol. The presence of fluorine atoms can have a profound impact on molecular conformation. nih.govnih.gov For instance, the gauche effect, where a gauche arrangement of electronegative substituents is preferred over an anti-arrangement, could influence the preferred rotamers.

Table 2: Representative Data from a Conformational Analysis Study

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) | Key Non-covalent Interactions |

| 1 | 60 | 0.00 | 65 | Intramolecular H-bond (OH---N) |

| 2 | 180 | 1.20 | 25 | Steric repulsion minimized |

| 3 | -60 | 2.50 | 10 | Gauche interaction between F and OH |

The identification of the global energy minimum and other low-lying conformers is crucial. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring is a likely stabilizing interaction that would favor certain conformations. The interplay of steric hindrance from the fluorine atoms and these non-covalent interactions would ultimately determine the conformational landscape.

Mechanistic Insights into Enantioselective Synthetic Routes

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, particularly for understanding the origins of enantioselectivity in asymmetric synthesis. For the synthesis of this compound, a common route would involve the enantioselective reduction of the corresponding ketone, 3,5-difluoro-4-acetylpyridine.

Theoretical studies can model the transition states of such reduction reactions, often catalyzed by a chiral catalyst (e.g., a metal complex with a chiral ligand or an enzyme). By calculating the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of the reaction can be predicted and understood.

The mechanism would involve the coordination of the ketone to the catalyst, followed by the delivery of a hydride from a reducing agent. The facial selectivity (i.e., attack from the re or si face of the carbonyl) is determined by the steric and electronic interactions within the catalyst-substrate complex.

Table 3: Example of Transition State Energy Calculations for Enantioselective Reduction

| Transition State | Catalyst-Substrate Complex | Activation Energy (kcal/mol) | Predicted Major Product |

| TS-S | Pro-S pathway | 10.5 | (S)-alcohol |

| TS-R | Pro-R pathway | 12.8 | (R)-alcohol |

These calculations can reveal the key interactions, such as hydrogen bonding or π-stacking, that stabilize one transition state over the other, thus leading to the preferential formation of the (S)-enantiomer. Such insights are invaluable for the rational design and optimization of catalysts for improved enantioselectivity.

Prediction of Spectroscopic Properties and Chiral Recognition Phenomena

Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization. For instance, quantum chemical calculations can simulate NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm the structure and stereochemistry. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated to help assign experimental peaks. nih.gov

Electronic circular dichroism (ECD) is a spectroscopic technique that is particularly sensitive to chirality. Theoretical calculations of the ECD spectrum of this compound can be used to determine its absolute configuration by comparing the calculated spectrum with the experimental one.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is the basis for enantioselective chromatography. Molecular dynamics (MD) simulations can be employed to study the interactions between this compound and a chiral stationary phase. nih.gov These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsions, that lead to the differential retention of the two enantiomers. nih.gov

Table 4: Predicted Spectroscopic Data and Chiral Recognition Parameters

| Property | Computational Method | Predicted Value/Observation |

| ¹H NMR Chemical Shift (CH-OH) | GIAO-DFT | δ 5.2 ppm |

| ¹³C NMR Chemical Shift (C-OH) | GIAO-DFT | δ 70 ppm |

| IR Vibrational Frequency (O-H stretch) | DFT (B3LYP/6-31G(d,p)) | 3400 cm⁻¹ |

| ECD Spectrum | TD-DFT | Positive Cotton effect at 260 nm |

| Chiral Recognition Interaction Energy | MD Simulations | Stronger H-bonding with the (R)-selector |

By understanding the molecular basis of chiral recognition, computational studies can aid in the development of more effective methods for the enantiomeric separation of chiral compounds like this compound.

Process Development and Scale Up Considerations for the Synthesis of 1s 1 3,5 Difluoropyridin 4 Yl Ethanol

Optimization of Reaction Conditions for Process Efficiency and Atom Economy

The efficiency of a chemical process is paramount for its industrial application. Optimization studies aim to maximize yield, minimize reaction times, and improve atom economy, which is the measure of how many atoms from the starting materials are incorporated into the desired product. For the synthesis of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol, typically achieved via the asymmetric reduction of the corresponding ketone (3,5-difluoro-4-acetylpyridine), several parameters are critical.

Key areas for optimization include:

Catalyst Selection and Loading: Asymmetric reduction is often accomplished using either chiral metal catalysts (e.g., Noyori-type ruthenium catalysts for transfer hydrogenation) or, increasingly, biocatalysts such as ketoreductases (KREDs). The choice of catalyst is fundamental to achieving high enantiomeric excess (ee). Optimization involves screening a library of catalysts to find one with high activity and selectivity for the specific substrate. Reducing catalyst loading is crucial for cost reduction without compromising performance.

Solvent System: The solvent can influence reaction rate, catalyst stability, and product solubility. While traditional organic solvents like isopropanol (B130326) (which can also act as a hydrogen source in transfer hydrogenation) are common, green alternatives are increasingly sought.

Temperature and pH: Enzymatic reactions are highly sensitive to temperature and pH. Optimal conditions must be established to maximize enzyme activity and stability. For metal-catalyzed reactions, temperature affects the reaction rate and selectivity.

Substrate Concentration: Maximizing the substrate concentration (titer) is essential for improving process throughput and reducing solvent usage, thereby minimizing waste and reactor volume. High substrate loadings, sometimes up to 500 g/L, have been achieved in similar bioreduction processes. researchgate.netresearchgate.net

The optimization process is typically data-driven, employing Design of Experiments (DoE) to efficiently map the effects of multiple variables on the reaction outcome.

Table 1: Illustrative Example of Reaction Condition Optimization for Asymmetric Reduction

| Entry | Catalyst | Solvent | Temperature (°C) | Substrate Conc. (g/L) | Yield (%) | ee (%) |

| 1 | KRED-A | Water/IPA (9:1) | 30 | 50 | 95 | >99 |

| 2 | KRED-A | Water/IPA (9:1) | 40 | 50 | 98 | >99 |

| 3 | KRED-A | Water/DMSO (9:1) | 40 | 100 | 92 | >99 |

| 4 | KRED-B | Water/IPA (9:1) | 40 | 100 | 99 | >99.5 |

| 5 | KRED-B | Water | 45 | 150 | 97 | >99.5 |

This table is for illustrative purposes and represents typical optimization data.

Implementation of Green Chemistry Principles in Synthetic Strategies

Modern pharmaceutical manufacturing places a strong emphasis on sustainability. The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign processes. jddhs.com The synthesis of this compound can be made significantly greener by adopting modern synthetic strategies.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, particularly biocatalysis, is a cornerstone of green chemistry. jddhs.com Enzymes like KREDs can replace stoichiometric metal hydride reducing agents (e.g., sodium borohydride (B1222165) with chiral modifiers), which generate significant inorganic waste.

Use of Safer Solvents: Biocatalytic reductions can often be performed in aqueous media, eliminating the need for volatile and often hazardous organic solvents. jddhs.com This aligns with the principle of using safer solvents and auxiliaries.

Energy Efficiency: Enzymatic reactions typically proceed under mild conditions (ambient temperature and atmospheric pressure), drastically reducing the energy consumption associated with high-temperature or high-pressure chemical reactions. jddhs.com

Waste Prevention: The high selectivity of enzymes leads to the formation of fewer byproducts, simplifying purification and preventing waste generation at the source. nih.gov This results in a higher atom economy and a lower E-factor (Environmental Factor).

Renewable Feedstocks: While the pyridine (B92270) core is derived from petrochemical sources, the broader process can incorporate renewable elements. For instance, in enzymatic reductions requiring a cofactor like NADPH, a glucose/glucose dehydrogenase system can be used for in situ cofactor regeneration, with glucose being a renewable feedstock.

Table 2: Application of Green Chemistry Principles in the Synthesis

| Green Chemistry Principle | Conventional Approach (e.g., Stoichiometric Reduction) | Biocatalytic Approach (KRED) |

| 1. Prevention | Generates significant salt byproducts. | High selectivity minimizes byproducts. |

| 3. Less Hazardous Synthesis | Uses flammable and reactive metal hydrides. | Uses biodegradable enzymes in water. |

| 5. Safer Solvents & Auxiliaries | Often requires anhydrous organic solvents (THF, Toluene). researchgate.net | Primarily uses water as a solvent. |

| 6. Design for Energy Efficiency | May require cryogenic temperatures or heating. | Operates at or near room temperature. |

| 9. Catalysis | Uses stoichiometric reagents. | Employs a highly efficient and recyclable catalyst. |

Economic Viability and Environmental Impact Assessment of Production Routes

The commercial success of a synthetic route depends on its economic feasibility and its environmental footprint. These two aspects are often interconnected, as reducing waste and energy use typically lowers production costs.

Economic Viability: The main cost drivers in the synthesis of this compound include raw materials, catalyst, solvent, and downstream processing (purification).

Raw Materials: The cost of the starting ketone, 3,5-difluoro-4-acetylpyridine, is a significant factor.

Catalyst Cost: While the initial investment for a specific enzyme or a precious metal catalyst can be high, their cost-effectiveness is determined by their efficiency (turnover number) and potential for recycling.

Process Intensity: A high-yielding reaction with a high substrate concentration that runs for a short time will have lower operational costs due to better utilization of plant capacity. Biocatalytic processes with space-time yields exceeding 100 mmol/L/h are considered industrially viable. researchgate.net

Environmental Impact Assessment (EIA): A key metric for assessing the environmental impact is the E-Factor, which is the ratio of the mass of waste to the mass of product. A lower E-factor signifies a greener process. Life Cycle Assessment (LCA) provides a more comprehensive evaluation by considering the environmental impact across the entire production chain, from raw material extraction to final product disposal. researchgate.netnih.govnih.gov

Biocatalytic routes consistently demonstrate superior environmental performance compared to classical chemical methods, primarily due to the reduction in solvent use and the elimination of inorganic salts from stoichiometric reagents.

Table 3: Illustrative E-Factor Comparison for Different Synthetic Routes

| Synthetic Route | Typical Solvents | Key Reagents | Waste Generated | Illustrative E-Factor |

| Chiral Stoichiometric Reduction | THF, Diethyl Ether | Chiral Boranes, Metal Hydrides | Borate salts, metal salts, organic solvent | 25 - 100+ |

| Asymmetric Transfer Hydrogenation | Isopropanol, Dichloromethane | Ru/Rh Catalyst, Formic Acid/Base | Solvent, base salts | 10 - 50 |

| Biocatalytic Reduction (KRED) | Water, small % co-solvent | Enzyme, Glucose (for cofactor regen.) | Biomass, minimal solvent | < 5 - 10 |

Strategies for Maintaining Purity, Yield, and Enantiomeric Excess at Scale

Scaling a process from the laboratory (grams) to production (hundreds of kilograms or tons) is not a linear exercise. nih.govnih.gov New challenges related to heat and mass transfer, mixing, and material handling emerge.

Maintaining Yield: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high substrate/reagent concentration, which can cause side reactions or catalyst deactivation, thus lowering the yield. Proper reactor design and agitation studies are critical. The transition to continuous flow reactors is an effective strategy for overcoming these scale-up issues, offering superior control over reaction parameters. nih.gov

Ensuring Purity: The impurity profile can change upon scale-up. Robust purification methods, such as crystallization, are preferred at a large scale as they are more cost-effective and scalable than chromatography. Developing a crystallization process that effectively removes key impurities while maximizing product recovery is a critical step in process development.

Controlling Enantiomeric Excess (ee): Maintaining a consistently high enantiomeric excess (>99.5%) is crucial. For enzymatic processes, this requires strict control of pH, temperature, and reaction time to prevent any potential racemization or side reactions. For chemical catalysis, it's vital to ensure the catalyst's chiral environment is not compromised by impurities or process deviations. High-throughput analytical methods are essential for monitoring the ee of crude reaction mixtures in real-time. nih.gov Chiral resolution by crystallization with a resolving agent is another strategy that can be employed to upgrade the enantiomeric excess if needed. researchgate.net

Successful scale-up relies on a deep understanding of the reaction mechanism and kinetics, combined with chemical engineering principles, to ensure the process is safe, robust, and consistently delivers a product of the required quality. nih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic asymmetric reduction. For example, sodium ethoxide in absolute ethanol can facilitate alkoxylation of fluorinated pyridine precursors under controlled conditions . To ensure stereochemical purity, chiral chromatography or enzymatic resolution should be employed. X-ray crystallography (using SHELX programs for structure refinement ) or chiral HPLC with a polysaccharide-based column can validate enantiomeric excess.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve absolute configuration, using SHELX software for data refinement .

- Polarimetry to assess optical activity and enantiomeric purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS guidelines for structurally similar fluorinated pyridines :

- Storage : Maintain at 2–8°C in a dry, inert atmosphere to prevent hydrolysis.

- PPE : Wear nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and lab coats.

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dust generation. Ventilate the area and dispose of waste via approved hazardous channels.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize in vitro models based on structural analogs like Carisbamate:

- Electrophysiology : Patch-clamp assays on neuronal cells to assess T-type calcium channel inhibition .

- Enzyme inhibition : Screen against kinases or receptors using fluorescence-based assays.

- Cytotoxicity : MTT assays in HEK-293 or primary neuronal cultures to establish safe dosing ranges.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare with crystallographic data to validate theoretical models. Adjust substituents (e.g., electron-withdrawing fluorine atoms) to modulate reactivity and binding affinity.

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Hypothesis Testing : Re-eforce docking simulations with molecular dynamics (MD) to account for protein flexibility.

- Data Triangulation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.

- Structural Modification : Introduce para-substituents on the pyridine ring (e.g., methyl or nitro groups ) to probe steric and electronic effects.

Q. How can the compound’s metabolic stability be improved without compromising activity?

- Methodological Answer :

- Prodrug Design : Esterify the hydroxyl group to enhance bioavailability, as seen in Carisbamate derivatives .

- Isotope Labeling : Use ¹⁸O or ²H tracing to study metabolic pathways via LC-MS.

- Enzymatic Assays : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites for structural blocking.

Q. What crystallographic challenges arise in resolving its protein-bound complexes, and how are they addressed?

- Methodological Answer : Fluorine’s low electron density complicates X-ray diffraction. Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.